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transcription factor Sp2

Chromatin immunoprecipitation sequencing Genomic binding specificity Promoter architecture

Transcription factor Sp2 (Specificity Protein 2, CAS 148710-93-4) is a ubiquitously expressed member of the Sp/KLF zinc-finger transcription factor family that binds the consensus DNA sequence GGGCGGGAC. Sharing an amino-terminal glutamine-rich trans-activation domain and three carboxy-terminal C2H2 zinc fingers with Sp1, Sp3, and Sp4, Sp2 nevertheless remains the least conserved and phylogenetically most divergent family member.

Molecular Formula C10H18O
Molecular Weight 0
CAS No. 148710-93-4
Cat. No. B1174673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametranscription factor Sp2
CAS148710-93-4
Synonymstranscription factor Sp2
Molecular FormulaC10H18O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Transcription Factor Sp2 (CAS 148710-93-4): Essential Sp-Family Regulator with Distinct Chromatin Targeting and Non-Redundant In Vivo Functions


Transcription factor Sp2 (Specificity Protein 2, CAS 148710-93-4) is a ubiquitously expressed member of the Sp/KLF zinc-finger transcription factor family that binds the consensus DNA sequence GGGCGGGAC [1]. Sharing an amino-terminal glutamine-rich trans-activation domain and three carboxy-terminal C2H2 zinc fingers with Sp1, Sp3, and Sp4, Sp2 nevertheless remains the least conserved and phylogenetically most divergent family member [2]. Unlike its close relatives, Sp2 exhibits a fundamentally different mode of genomic engagement—its zinc fingers are dispensable for chromatin binding, and it primarily localizes to CCAAT motifs rather than GC boxes—making it a unique regulator of genes governing cellular proliferation, cholesterol biosynthesis, and immune responses [3].

Why Sp1, Sp3, or Sp4 Cannot Substitute for Transcription Factor Sp2 in Mechanistic or Target-Gene Studies


Despite structural similarities—conserved zinc-finger DNA-binding domains and glutamine-rich N-terminal regions—the four glutamine-rich Sp family members (Sp1, Sp2, Sp3, Sp4) execute genetically non-redundant functions in vivo. Constitutive knockout of each gene produces a distinct and non-overlapping lethal phenotype in mice: Sp2-null embryos die before embryonic day 9.5 with severe growth arrest, while Sp1-null embryos survive to roughly E11, Sp3-null mice die perinatally, and Sp4-null mice exhibit postnatal lethality [1][2]. At the molecular level, Sp2 is recruited to chromatin through its N-terminal glutamine-rich domain—not its zinc fingers—and occupies CCAAT motifs, whereas Sp1 and Sp3 are recruited by their zinc fingers to GC boxes [3]. Substitution of Sp2 with Sp1 or Sp3 in any experiment would therefore alter both the spectrum of genomic target sites engaged and the cellular pathways regulated.

Quantitative Differentiation Evidence for Transcription Factor Sp2: Head-to-Head Data vs Sp1, Sp3, and Sp4


Genomic Binding Site Divergence: Sp2 Occupies CCAAT Motifs While Sp1/Sp3 Occupy GC Boxes

ChIP-seq analysis in mouse embryonic fibroblasts (MEFs) revealed that Sp1 and Sp3 essentially occupy the same promoters and localize to GC boxes, whereas Sp2 primarily localizes at CCAAT motifs—a qualitatively different genomic binding pattern [1]. This divergence is conserved in human HEK-293 cells, where the GC box remains the prevalent motif at Sp1 binding sites and the CCAAT box is the prevalent motif at Sp2 binding sites [1].

Chromatin immunoprecipitation sequencing Genomic binding specificity Promoter architecture

Transactivation Potency: Sp2 Transcriptional Activity Is 10–20-Fold Lower Than Sp1 or Sp3

When consensus Sp2-binding sequences (5'-GGGCGGGAC-3') were incorporated into the well-characterized DHFR promoter driving a reporter gene, Sp2-mediated transcription increased only modestly; this increase remained 10–20-fold less than that induced by Sp1 or Sp3 in parallel transient transfection assays in mammalian cells [1]. Chimeric Sp1/Sp2 protein experiments further demonstrated that both the Sp2 DNA-binding domain and its trans-activation domain are subject to negative regulation in mammalian cells, in contrast to Sp1 [2].

Transcriptional activation assay Luciferase reporter DHFR promoter

Zinc Finger-Independent Chromatin Recruitment: A Unique Mechanism Distinguishing Sp2 from Sp1 and Sp3

Re-expression of Flag-tagged Sp2 deletion mutants in Sp2-knockout MEFs demonstrated that the zinc finger DNA-binding domain of Sp2 is completely dispensable for genomic binding; the glutamine-rich N-terminal region alone (Sp2NT) is sufficient to recruit Sp2 to its target promoters in vivo [1]. In striking contrast, the zinc fingers dictate genomic binding of Sp3—re-expression of zinc finger-deleted Sp3 fails to restore chromatin occupancy [1].

DNA-binding domain dispensability ChIP-seq rescue experiment Protein domain function

Knockout Phenotype Divergence: Sp2-Null Embryos Die Earlier (Before E9.5) Than Sp1- or Sp3-Null Embryos

Constitutive disruption of the mouse Sp2 gene (Sp2-null) results in severe growth retardation and lethality before embryonic day 9.5 (E9.5), and primary mouse embryonic fibroblasts derived from Sp2-null embryos at E9.5 fail to grow in culture [1]. In contrast, Sp1-null embryos survive until approximately E11 with distinct hematopoietic defects, Sp3-null mice survive to birth but die perinatally with multi-organ defects, and Sp4-null mice are born alive with two-thirds dying within the first postnatal month [2]. Direct comparison of the knockout phenotypes establishes that all four glutamine-rich Sp family members have distinct, non-redundant functions in vivo [1][2].

Gene knockout Embryonic lethality Mouse development

Absence of O-GlcNAc Post-Translational Modification: Sp2 Lacks the Regulatory Modification Found on Sp3 and Sp4

Biochemical fractionation and O-GlcNAc-specific antibody detection demonstrated the presence of O-linked N-acetylglucosamine (O-GlcNAc) residues on Sp3 and Sp4, but not on Sp2, both in mammalian cells and when co-expressed with O-GlcNAc transferase (OGT) in Escherichia coli [1]. Functional analyses showed that O-GlcNAc modification negatively regulates the transcriptional activities of Sp3 and Sp4, whereas Sp2—lacking this modification—escapes this layer of post-translational control [1][2].

Post-translational modification O-GlcNAcylation Transcriptional regulation

Unique Target Gene Pathway Control: Sp2 Is a Master Repressor of Cholesterol Biosynthesis Genes

Genome-wide expression profiling following Sp2 knockdown combined with ChIP-seq revealed that Sp2 binds and represses the entire battery of cholesterol synthesis genes—a regulatory function not attributed to Sp1 or Sp3, which primarily function as activators of growth-related and housekeeping genes [1]. Simultaneously, Sp2 activates numerous sequence-specific transcription factor and co-activator genes, establishing it as a bidirectional regulator of fundamentally different target gene cohorts than those controlled by Sp1/Sp3 [1].

Cholesterol metabolism Transcriptional repression Genome-wide expression profiling

Optimal Research Application Scenarios for Transcription Factor Sp2 Based on Differential Evidence


Cholesterol and Lipid Metabolism Transcriptional Regulation Studies

Sp2 is the only Sp-family member documented to repress the entire battery of cholesterol synthesis genes [1]. Laboratories investigating transcriptional control of cholesterol homeostasis, statin response pathways, or lipid metabolism should use Sp2-specific constructs and antibodies, as Sp1 and Sp3 do not regulate this target gene cohort. Sp2 ChIP-seq and RNAi experiments have established a direct link between Sp2 promoter occupancy and cholesterol gene repression that no other Sp factor can replicate [1].

Studies of Indirect Genomic Binding and Non-Canonical Transcription Factor Recruitment

Sp2 is the paradigmatic example of a transcription factor that binds chromatin independently of its cognate DNA-binding domain; its zinc fingers are dispensable for genomic targeting, with the N-terminal glutamine-rich domain tethering it to CCAAT motifs via interaction with the histone-fold protein Nf-y [2]. Researchers investigating non-canonical transcription factor recruitment mechanisms or the role of co-factor-dependent chromatin association should use Sp2 as a model system, as this property is not shared by Sp1 or Sp3 [2].

Early Embryonic Development and Cell Proliferation Studies

Constitutive Sp2 knockout results in the earliest embryonic lethality among all Sp-family members (before E9.5), with a distinct growth-retardation phenotype and failure of primary MEFs to proliferate [3]. Sp1 and Sp3 cannot substitute for this function in vivo. Sp2-conditional knockout models and Sp2-specific RNAi reagents are essential tools for dissecting the Sp2-dependent transcriptional programs governing early post-implantation development and autonomous cell proliferation [3].

Immune Function and Th17 Cell Differentiation Research

Sp2 has been demonstrated to directly target the promoter of the Th17 lineage-defining transcription factor RORγT, ensuring robust IL-17 production and Th17 phenotype maintenance [4]. This immune regulatory function is distinct from those of Sp1 and Sp3. Investigators studying Th17-dependent physiologic and pathologic immune responses require Sp2-specific reagents to interrogate its role at the RORγT promoter, where Sp1/Sp3 do not functionally substitute [4].

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